Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate is a complex organic compound with a unique structure that includes a methoxy group, a thiepin ring, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar in having an oxoacetate group but differs in the aromatic ring structure.
Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate: Shares the methoxy and oxo groups but has a different ring system.
Uniqueness
Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate is unique due to its specific combination of functional groups and ring structures. This uniqueness makes it valuable for specific applications where these structural features are advantageous .
Properties
Molecular Formula |
C14H14O5S |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
methyl 2-(8-methoxy-5-oxo-3,4-dihydro-2H-1-benzothiepin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C14H14O5S/c1-18-8-3-4-9-11(7-8)20-6-5-10(12(9)15)13(16)14(17)19-2/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
PGEFYLXZOMRVFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CCS2)C(=O)C(=O)OC |
Origin of Product |
United States |
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